(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

Catalog No.
S850446
CAS No.
1704073-31-3
M.F
C10H17BN4O2
M. Wt
236.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic a...

CAS Number

1704073-31-3

Product Name

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

IUPAC Name

[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid

Molecular Formula

C10H17BN4O2

Molecular Weight

236.08 g/mol

InChI

InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3

InChI Key

CQGKVPNBPCFPJJ-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O
  • Protein-Protein Interaction Studies

    Boronic acids can be used as probes to study protein-protein interactions []. The strategic placement of the boronic acid group can allow for reversible binding to specific functionalities on a protein. The ethylpiperazinyl group in (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could potentially target specific protein binding pockets.

  • Kinase Inhibitor Design

    Pyrimidine derivatives have been explored as kinase inhibitors, which are molecules that target enzymes called kinases []. Kinases play a crucial role in various cellular processes, and their dysregulation is implicated in many diseases. (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could be investigated for its potential to inhibit specific kinases due to the presence of the pyrimidine ring.

Dates

Modify: 2023-08-16

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